3,4-Diaminobenzophenone is an organic compound with the molecular formula and a CAS number of 39070-63-8. It is characterized by the presence of two amino groups located at the 3 and 4 positions of the benzophenone structure. This compound is notable for its unsymmetrical nature, distinguishing it from other similar compounds that may have symmetrical arrangements.
3,4-Diaminobenzophenone has gained attention in various fields due to its potential applications in organic synthesis and biological activity. Its structure allows for diverse
Research has indicated that 3,4-diaminobenzophenone exhibits various biological activities. It has been studied for its potential antimicrobial properties and as an intermediate in synthesizing biologically active compounds. For instance, derivatives of this compound have shown promising results in antibacterial and antifungal assays, indicating its potential use in pharmaceuticals .
The synthesis of 3,4-diaminobenzophenone can be accomplished through several methods:
These methods highlight the versatility of synthetic routes available for producing this compound.
3,4-Diaminobenzophenone finds several applications across different fields:
Studies have focused on the interactions of 3,4-diaminobenzophenone with various biological targets. Molecular docking studies have suggested that it can bind effectively to certain enzymes and receptors, which may explain its observed biological activities. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 3,4-diaminobenzophenone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Aminobenzophenone | Symmetrical | Contains only one amino group; used in dye synthesis |
Benzophenone | Parent structure | Lacks amino groups; primarily used as a UV filter |
4-Aminobenzophenone | Symmetrical | Contains one amino group; used in pharmaceuticals |
3,3'-Diaminobenzophenone | Symmetrical | Both amino groups on the same benzene ring |
The uniqueness of 3,4-diaminobenzophenone lies in its unsymmetrical arrangement of amino groups, which allows for diverse reactivity and potential applications not found in its symmetrical counterparts.
Irritant